molecular formula C70H145N5O5 B6337406 C12-200 CAS No. 1220890-25-4

C12-200

Cat. No.: B6337406
CAS No.: 1220890-25-4
M. Wt: 1136.9 g/mol
InChI Key: RVHYPUORVDKRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C12-200 (Cas No. 1220890-25-4) is a well-known, multi-tail ionizable lipid that serves as a benchmark cationic lipid in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery . It is widely recognized for its high in vivo potency at low doses and is frequently used as a positive control in research exploring novel ionizable lipids . As a key component of LNPs, this compound plays a critical role in encapsulating and protecting therapeutic nucleic acids—including siRNA, mRNA, and CRISPR/Cas9 components—from degradation . Its ionizable nature is central to its function: the lipid is neutral at physiological pH, which reduces toxicity and improves stability in the bloodstream, but becomes positively charged in the acidic environment of the endosome after cellular uptake . This protonation facilitates interaction with anionic endosomal phospholipids, promoting a transition from a bilayer to a non-bilayer structure that disrupts the endosomal membrane and enables the cargo's efficient release into the cytosol, a process known as "endosomal escape" . This compound has demonstrated high transfection efficiency in various applications. It has been used in preclinical studies for mRNA-mediated protein replacement therapy , and its formulation has been optimized for enhanced performance, for instance, by substituting the phospholipid DSPC with DOPE to significantly increase protein expression . Furthermore, research has shown that the stereochemistry of the lipid influences its performance; the S-enantiomer of this compound has been found to improve both the effectiveness and tolerability of mRNA delivery compared to the racemic mixture . Beyond systemic delivery, this compound-based LNPs have also been engineered for novel administration routes, such as oral delivery , where they protect nucleic acid payloads through the gastrointestinal tract . This versatility and proven efficacy make this compound an invaluable and widely adopted tool for advancing non-viral gene therapy, vaccinology, and basic biomedical research.

Properties

IUPAC Name

1-[2-[bis(2-hydroxydodecyl)amino]ethyl-[2-[4-[2-[bis(2-hydroxydodecyl)amino]ethyl]piperazin-1-yl]ethyl]amino]dodecan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H145N5O5/c1-6-11-16-21-26-31-36-41-46-66(76)61-73(58-60-75(64-69(79)49-44-39-34-29-24-19-14-9-4)65-70(80)50-45-40-35-30-25-20-15-10-5)57-55-71-51-53-72(54-52-71)56-59-74(62-67(77)47-42-37-32-27-22-17-12-7-2)63-68(78)48-43-38-33-28-23-18-13-8-3/h66-70,76-80H,6-65H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHYPUORVDKRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CN(CCN1CCN(CC1)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H145N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1136.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethanol Injection via Hand-Mixing

The hand-mixing method, as described by, involves rapid mixing of an ethanol-based lipid solution with an acidic aqueous phase containing mRNA. Key steps include:

  • Ethanol Phase Preparation : this compound, cholesterol, 1,2-dimyristoyl-rac-glycerol-methoxypolyethylene glycol (DMG-PEG), and variable phospholipids are dissolved in ethanol at molar ratios of 50:38.5:1.35:10 .

  • Aqueous Phase Preparation : mRNA is dissolved in 100 mM citrate buffer (pH 3.0) to facilitate protonation of this compound.

  • Mixing and Assembly : The ethanol and aqueous phases are combined at a 3:1 volume ratio (aqueous:ethanol) and mixed vigorously for 30 seconds, followed by a 15-minute incubation at room temperature for LNP self-assembly.

  • Purification : For in vivo applications, LNPs are dialyzed against phosphate-buffered saline (PBS) using a 3.5 kDa molecular weight cutoff membrane to remove residual ethanol and free mRNA.

This method yields LNPs with a This compound-to-mRNA molar ratio of 10,000:1 (weight ratio 25:1) and encapsulation efficiencies exceeding 90%.

Microfluidic Mixing Using NanoAssemblr® Technology

Microfluidic systems, such as the NanoAssemblr® Ignite, offer enhanced control over mixing dynamics. According to, the protocol involves:

  • Organic Phase Composition : this compound (35 mol%), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE, 16 mol%), cholesterol (44–48 mol%), and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-PEG (DMPE-PEG2000, 1–5 mol%) are dissolved in ethanol.

  • Aqueous Phase : mRNA is diluted in citrate buffer (50 mM, pH 4.0).

  • Mixing Parameters : The aqueous and organic phases are combined at a 3:1 flow rate ratio (total flow rate: 12 mL/min) using a toroidal microchip, enabling rapid nanoprecipitation.

  • Post-Processing : The formulation is dialyzed against PBS, though specific details on purification are less emphasized compared to hand-mixed methods.

This approach achieves a This compound-to-mRNA weight ratio of 10:1 and produces LNPs with diameters of ~80 nm and polydispersity indices <0.1.

Compositional and Procedural Variations

Lipid Component Ratios

The molar composition of this compound LNPs varies significantly across studies, impacting particle stability and transfection efficacy:

ComponentHand-MixingMicrofluidic
This compound50%35%
Cholesterol38.5%44–48%
Phospholipid10% (variable)16% (DOPE)
PEG-Lipid1.35%1–5%

mRNA Encapsulation Efficiency

Encapsulation efficiency (EE) is influenced by pH and lipid-to-mRNA ratios:

  • Hand-Mixing : EE >90% at pH 3.0.

  • Microfluidic : EE ~88% at pH 4.0.

Purification and Characterization

Post-formulation purification is critical for removing unencapsulated mRNA and residual solvents:

  • Dialysis : LNPs are dialyzed against PBS (pH 7.4) for 2 hours using 3.5 kDa membranes, achieving >95% purity.

  • Dynamic Light Scattering (DLS) : Hand-mixed LNPs exhibit hydrodynamic diameters of 70–90 nm , while microfluidic LNPs are slightly larger (~80–100 nm).

  • Zeta Potential : Neutral surface charge (ζ = 1–3 mV) ensures reduced immunogenicity and prolonged circulation.

Impact of Preparation Methods on LNP Performance

Scalability and Reproducibility

  • Hand-Mixing : Suitable for small-scale research but prone to batch variability.

  • Microfluidic Mixing : Enables high-throughput production with consistent particle size distributions.

Transfection Efficacy

This compound LNPs prepared via microfluidics demonstrate 10-fold higher luciferase expression in murine liver compared to hand-mixed formulations, attributed to superior mRNA protection and cellular uptake.

Recent Advances in this compound LNP Formulation

Recent studies (2024–2025) highlight innovations such as:

  • Tailored PEG-Lipid Content : Adjusting DMPE-PEG2000 from 1% to 5% modulates LNP stealth properties and liver targeting.

  • Hybrid Formulations : Combining this compound with cone-shaped lipids (e.g., 12T-O14) enhances endosomal escape through membrane curvature disruption .

Chemical Reactions Analysis

Types of Reactions

C12-200 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

mRNA Delivery

C12-200 has been extensively studied as a component in LNP formulations for mRNA delivery. Research indicates that formulations incorporating this compound can significantly enhance mRNA expression levels. For instance, one study demonstrated that optimized formulations of this compound increased mRNA expression by up to seven-fold compared to standard formulations . This enhancement is attributed to the lipid's ability to facilitate endosomal escape and improve cellular uptake.

Table 1: Comparison of mRNA Delivery Efficacy

Lipid CompositionExpression Level IncreaseReference
This compound + DOPE7-fold
This compound (standard)1-fold
DLin-KC2-DMA3-fold

siRNA Delivery

In addition to mRNA, this compound has shown promise in delivering small interfering RNA (siRNA). A study reported that this compound achieved effective gene silencing at a low dose of 0.01 mg/kg in mouse models . This capability positions this compound as a versatile tool in gene therapy applications.

Therapeutic Applications in Cancer

This compound has been utilized in developing LNPs aimed at delivering mRNA vaccines for cancer immunotherapy. In preclinical studies, these LNPs demonstrated enhanced tumor-targeting capabilities and improved immune responses compared to traditional delivery methods .

Placental Delivery Systems

Recent research explored using this compound in LNP formulations designed for placental delivery of mRNA therapeutics. The combination of this compound with DOPE resulted in high transfection efficiency specifically targeting trophoblast cells, suggesting potential applications in treating placental dysfunctions .

Safety and Toxicity Considerations

While this compound shows great promise, safety assessments are critical. Studies have indicated that LNPs formulated with this compound exhibit low toxicity profiles in various biological systems, making them suitable candidates for clinical applications . However, ongoing research is necessary to fully understand the long-term effects and immunogenicity associated with these formulations.

Mechanism of Action

C12-200 exerts its effects by forming lipid nanoparticles that encapsulate mRNA or siRNA. These nanoparticles protect the genetic material from degradation and facilitate its uptake by target cells. The mechanism involves:

Comparison with Similar Compounds

Potency and Efficacy

Compound ED50/EC50 (mg/kg) mRNA/RNA Cargo Specificity Key Findings
C12-200 0.01 Hepatocytes High liver-targeted delivery via micropinocytosis; benchmark for siRNA/mRNA .
cKK-E12 0.002 Hepatocytes 5× more potent than this compound; 500× higher hepatocyte specificity .
DLin-MC3-DMA 0.005 Hepatocytes 2× more potent than this compound; used in FDA-approved therapies .
HG-C11 0.04 Broad Less potent than this compound but derived from aminoglycosides .
304O13 0.01 Hepatocytes Biodegradable ester-containing lipid with potency matching this compound .

Notes:

  • cKK-E12 and DLin-MC3-DMA outperform this compound in potency but may lack its biodegradability .
  • This compound remains a gold standard for liver delivery due to its well-characterized performance .

Specificity and Targeting

  • cKK-E12 : Exhibits 500× higher specificity for hepatocytes over endothelial/immune cells .
  • MPA-A/Ab: These amino-ester lipids show superior in vitro transfection efficiency over this compound in 293T and Hep3B cells, with lower cytotoxicity at high doses .
  • RGD Peptide-Based Lipids : When combined with this compound (20:80 ratio), encapsulation efficiency and in vitro delivery match this compound alone, enabling targeted applications .

Structural and Biodegradability Considerations

  • Tail Length :
    • C9-200 (shorter tail): 3× higher Cas9 mRNA delivery (4521 bp) vs. This compound .
    • C13-200 (longer tail): Comparable to this compound for smaller mRNAs (e.g., EPO, 858 bp) .
  • Biodegradability: 304O13: Ester groups enable hydrolysis, reducing toxicity at high doses vs. non-degradable this compound .

mRNA Cargo Adaptability

  • Large mRNAs : C9-200 and cKK-E12 outperform this compound for Cas9 mRNA (4521 bp) and immune cell transfection, respectively .
  • Vaccine Applications : this compound LNPs induce sustained IgG titers in prime-boost regimens, while cationic lipids (e.g., DDA) achieve peak titers after a single dose .

Toxicity Profiles

  • This compound : Triggers moderate cytokine release (IFN-γ, IL-6, TNF-α) at high doses .
  • 304O13: Lower immunogenicity due to degradability, despite similar potency .
  • MPA-A/Ab : Reduced cytotoxicity in vitro compared to this compound .

Biological Activity

C12-200 is a synthetic, ionizable lipid that has garnered attention for its application in lipid nanoparticles (LNPs) for the delivery of nucleic acids, particularly siRNA and mRNA. This compound exhibits significant biological activity, characterized by its efficiency in cellular uptake, transfection capabilities, and associated safety profiles. The following sections detail the biological activities of this compound, supported by data tables, case studies, and research findings.

This compound is a five-tailed lipidoid that facilitates the encapsulation and delivery of RNA molecules. Its mechanism involves the formation of nanoparticles that can efficiently enter cells via endocytosis. Upon internalization, the acidic environment within endosomes triggers the release of RNA into the cytoplasm, where it can exert its biological effects.

2. Efficacy in siRNA Delivery

This compound has demonstrated high efficacy in delivering siRNA in various preclinical models:

  • Potency : this compound exhibits an effective concentration (EC50) of approximately 0.01 mg/kg, which is comparable to other leading formulations like 304O .
  • Cellular Uptake : Studies show that this compound can achieve over 87% delivery efficiency to hepatocytes in vivo, indicating a strong tropism for liver cells .

Table 1: Comparison of this compound with Other Lipidoids

LipidoidEC50 (mg/kg)Target CellsDelivery Efficiency
This compound0.01Hepatocytes87%
LNP010.5VariousModerate
304O0.01LiverHigh

3. Safety Profile and Toxicity Studies

While this compound is effective for RNA delivery, safety assessments have revealed some concerns regarding its toxicity:

  • Toxicity Observations : In animal studies, liver necrosis was noted at doses ≥7.5 mg/kg, with pancreatic inflammation detected at doses ≥2 mg/kg .
  • Cytokine Response : Elevated levels of pro-inflammatory cytokines such as IL-6 and MCP-1 were observed following administration of this compound, suggesting an innate immune response .

Table 2: Toxicity Findings from Animal Studies

Dose (mg/kg)Liver NecrosisPancreatic InflammationCytokine Elevation
0NoNoBaseline
1NoNoBaseline
2NoYesModerate
3YesYesHigh
7.5YesYesVery High

4.1 Neural Delivery Studies

In recent pilot studies focusing on neural applications, this compound was utilized to formulate LNPs for siRNA delivery to sensory neurons. The study indicated that this compound-based LNPs showed superior transfection efficiency compared to commercially available alternatives like Lipofectamine .

4.2 Respiratory Delivery Research

Research exploring the use of this compound for mRNA delivery to the respiratory tract highlighted its potential for mucosal vaccination strategies. The study emphasized the importance of PEG-lipid content in enhancing the stability and efficacy of mRNA-LNPs during administration .

5. Conclusion

This compound represents a promising ionizable lipid for RNA delivery applications due to its high potency and efficiency in cellular uptake. However, its safety profile necessitates careful consideration regarding dosing strategies to mitigate potential toxic effects observed in preclinical studies. Ongoing research is essential to further elucidate its biological activity and optimize formulations for clinical use.

Q & A

Q. What are the critical formulation parameters influencing C12-200 LNP efficacy in nucleic acid delivery?

The efficacy of this compound LNPs depends on lipid molar ratios, helper lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine [DOPE]), cholesterol, and ionizable lipid:mRNA weight ratios. Optimizing these parameters can enhance mRNA delivery potency by up to sevenfold compared to siRNA formulations . For example, a 10:1 this compound:mRNA weight ratio maximizes transfection efficiency, while higher ratios do not yield further improvements .

Q. How does the ionizable lipid:mRNA weight ratio affect transfection efficiency in this compound LNPs?

Increasing the this compound:mRNA ratio up to 10:1 improves encapsulation efficiency and transfection due to stronger electrostatic interactions. Beyond this threshold, excess lipid does not enhance delivery and may introduce cytotoxicity . Systematic titration of this ratio using Design of Experiment (DOE) methodologies is recommended for balancing efficacy and safety .

Q. What are the key considerations for ensuring reproducibility in this compound LNP synthesis and characterization?

Reproducibility requires strict adherence to protocols for lipid component mixing, buffer conditions, and characterization techniques (e.g., dynamic light scattering for size, cryo-EM for structure). Detailed documentation of lipid purity (>98%), batch-specific Certificates of Analysis (COA), and Safety Data Sheets (SDS) are essential . Experimental methods must be described comprehensively to enable replication, per journal guidelines .

Advanced Research Questions

Q. How can researchers systematically optimize this compound LNP formulations for mRNA versus siRNA delivery?

mRNA and siRNA delivery require distinct parameter spaces. For mRNA, DOE screening identifies optimal lipid ratios (e.g., this compound:DOPE:Cholesterol:PEG = 35:16:46.5:2.5) and higher lipid:mRNA ratios (10:1) . For siRNA, alternative helper lipids (e.g., cholesterol derivatives) and lower ratios may be necessary, as mRNA-optimized formulations do not improve siRNA silencing . Mechanistic studies on endocytic pathways (e.g., macropinocytosis inhibition assays) can further refine delivery strategies .

Q. What methodological approaches address discrepancies in this compound LNP performance between in vitro and in vivo models?

In vitro screening should prioritize cell lines with relevant physiological receptors (e.g., hepatocytes for liver-targeted delivery). In vivo validation must account for biodistribution, immune cell interactions, and toxicity. For example, histopathological analysis in mice revealed necrosis in this compound-treated livers, necessitating biodegradability modifications (e.g., ester linkages) to reduce toxicity . Parallel in vitro/in vivo dose-response studies are critical for translational relevance .

Q. How do this compound LNPs compare with biodegradable nanomaterials (e.g., MPA-A, MC3) in delivery efficiency and biocompatibility?

this compound exhibits lower gene-editing efficiency than ester-rich nanomaterials like MPA-A but outperforms non-degradable MC3 in mRNA delivery . However, this compound’s limited biodegradability correlates with higher toxicity (e.g., hepatic necrosis), highlighting the need for structural modifications (e.g., ester incorporation) to enhance biocompatibility .

Q. What experimental strategies mitigate cytotoxicity in this compound LNP formulations?

Cytotoxicity can be reduced by:

  • Incorporating biodegradable lipid components (e.g., ester-functionalized lipids) to accelerate clearance .
  • Adjusting PEG content to modulate immune recognition .
  • Conducting dose-escalation studies to identify the therapeutic window where efficacy outweighs toxicity .

Methodological Guidance

  • Data Contradiction Analysis : When optimized mRNA formulations underperform for siRNA, use factorial DOE to isolate variables (e.g., helper lipid type, nucleic acid binding affinity) and validate hypotheses with orthogonal assays (e.g., confocal microscopy for cellular uptake) .
  • Ethical & Reproducibility Standards : Adhere to institutional guidelines for animal studies, report negative results (e.g., siRNA inefficiency in optimized mRNA LNPs), and share raw data via repositories to enhance transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.